

Vinorine Synthase: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Vinorine*

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Abstract

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline. This document provides a comprehensive technical overview of the **vinorine** synthase gene and protein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzyme's function, structure, and kinetics, along with detailed experimental protocols. This guide synthesizes current knowledge to facilitate further research and potential therapeutic applications.

Introduction

Vinorine synthase is a member of the BAHD superfamily of acyltransferases.[1][2] It catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine to form **vinorine**, a key intermediate in the ajmaline biosynthetic pathway.[1][3] Ajmaline, extracted from the roots of *Rauvolfia serpentina*, is a class Ia antiarrhythmic agent. Understanding the intricacies of **vinorine** synthase is crucial for the potential biotechnological production of ajmaline and the development of novel therapeutic agents.

Vinorine Synthase Gene

The gene encoding **vinorine** synthase in *Rauvolfia serpentina* is designated as ACT. A cDNA clone of this gene has been isolated and functionally expressed in *Escherichia coli*. [1]

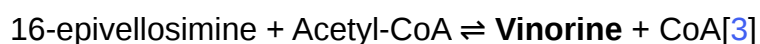
Table 1: Gene Information for Rauvolfia serpentina **Vinorine** Synthase

Attribute	Details	Reference
Gene Name	ACT	UniProt: Q70PR7
Organism	Rauvolfia serpentina (Serpentine wood)	UniProt: Q70PR7
GenBank Accession	AJ556780	[1]

Vinorine Synthase Protein

Protein Function and Properties

Vinorine synthase catalyzes the following reversible reaction:



The enzyme belongs to the transferase family, specifically the acyltransferases.[3] The systematic name for this enzyme is acyl-CoA:16-epivellosimine O-acetyltransferase (cyclizing). [3]

Table 2: General Properties of **Vinorine** Synthase

Property	Value	Reference
EC Number	2.3.1.160	[3]
Molecular Weight (SDS-PAGE)	~50 kDa	Gerasimenko et al., 2004
Substrates	16-epivellosimine, Acetyl-CoA	[3]
Products	Vinorine, CoA	[3]
Subcellular Localization	Cytoplasm (predicted)	---

Protein Structure

The three-dimensional structure of **vinorine** synthase from *Rauvolfia serpentina* has been determined by X-ray crystallography at a resolution of 2.6 Å.[3] The structure is available in the Protein Data Bank (PDB).

Table 3: Structural Information for **Vinorine** Synthase

Attribute	Details	Reference
PDB ID	2BGH	[3]
Method	X-ray diffraction	[3]
Resolution	2.6 Å	[3]
Key Structural Features	Two-domain structure with a large substrate-binding pocket. The catalytic dyad consists of His160 and Asp164.	Ma et al., 2005

The overall structure of **vinorine** synthase reveals a two-domain architecture, which is a characteristic feature of the BAHD acyltransferase superfamily. The active site is located in a tunnel at the interface of the two domains.

Catalytic Mechanism

The catalytic mechanism of **vinorine** synthase involves a conserved His-Asp catalytic dyad. His160 acts as a general base, abstracting a proton from the hydroxyl group of 16-epivellosimine. This facilitates a nucleophilic attack on the acetyl group of acetyl-CoA, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and cyclization results in the formation of **vinorine** and the release of CoA.



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A simplified schematic of the catalytic mechanism of **vinorine** synthase.

Quantitative Data

Enzyme Kinetics

Kinetic parameters for **vinorine** synthase have been determined using the native enzyme. The enzyme exhibits Michaelis-Menten kinetics.

Table 4: Kinetic Parameters of **Vinorine** Synthase

Substrate	Km (μM)	kcat (s-1)	Vmax	Reference
Gardneral (16-epi-vellosimine analogue)	7.5	Not Reported	Not Reported	[1]
Acetyl-CoA	57	Not Reported	Not Reported	[1]

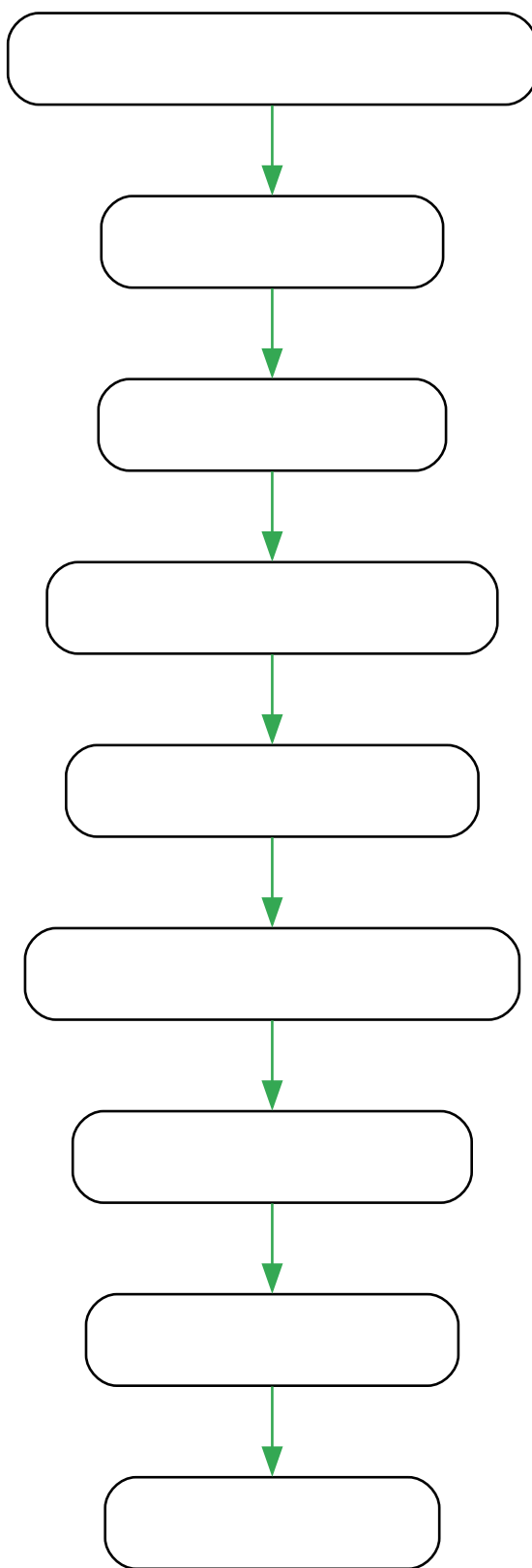
Note: Further studies are required to determine the kcat and Vmax values for a complete kinetic profile.

Experimental Protocols

Purification of Native Vinorine Synthase from *Rauvolfia serpentina* Cell Cultures

This protocol is based on the methods described by Gerasimenko et al., 2004.

Workflow Diagram:



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Workflow for the purification of native **vinorine** synthase.

Buffers:

- Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol.
- Elution Buffers: Specific salt gradients (e.g., KCl or $(\text{NH}_4)_2\text{SO}_4$) in Buffer A are used for each chromatography step.

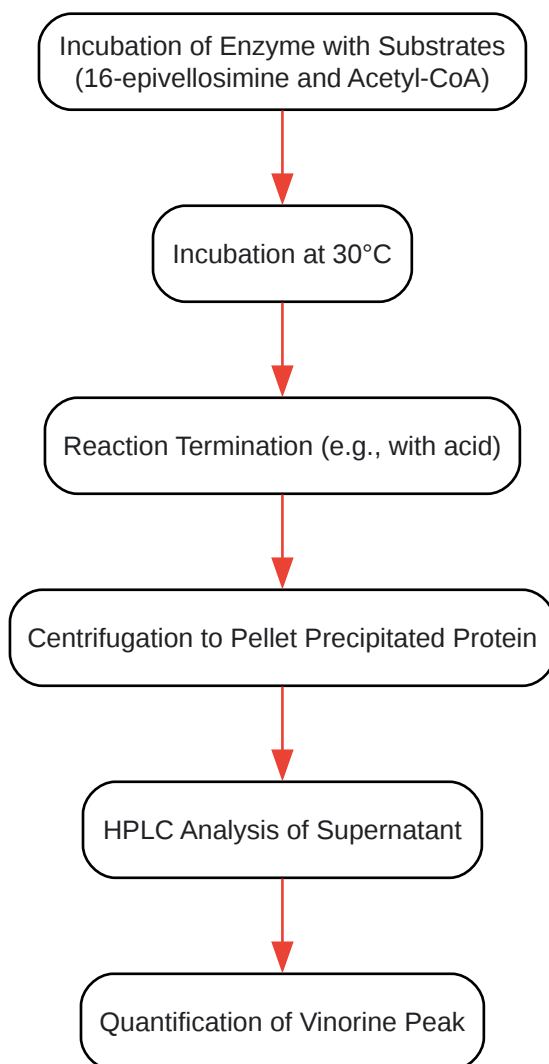
Procedure:

- Homogenization: Frozen *R. serpentina* cells are homogenized in Buffer A.
- Centrifugation: The homogenate is centrifuged at 100,000 x g to remove cell debris.
- Anion Exchange Chromatography: The supernatant is loaded onto a DEAE-Sepharose column and eluted with a linear gradient of KCl in Buffer A.
- Hydrophobic Interaction Chromatography: Active fractions are pooled, adjusted with $(\text{NH}_4)_2\text{SO}_4$, and applied to a Phenyl-Sepharose column. The enzyme is eluted with a decreasing gradient of $(\text{NH}_4)_2\text{SO}_4$ in Buffer A.
- Hydroxyapatite Chromatography: The pooled fractions are loaded onto a hydroxyapatite column and eluted with a phosphate gradient in Buffer A.
- Gel Filtration Chromatography: The final purification step is performed on a Superdex 200 column equilibrated with Buffer A containing 150 mM KCl.

Vinorine Synthase Activity Assay

This HPLC-based assay is adapted from the methods described by Gerasimenko et al., 2004.

Assay Workflow:



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Workflow for the HPLC-based **vinorine** synthase activity assay.

Reaction Mixture:

- 50 mM Tris-HCl (pH 7.5)
- 100 μ M 16-epivellosimine (or gardneral)
- 200 μ M Acetyl-CoA
- Enzyme preparation

Procedure:

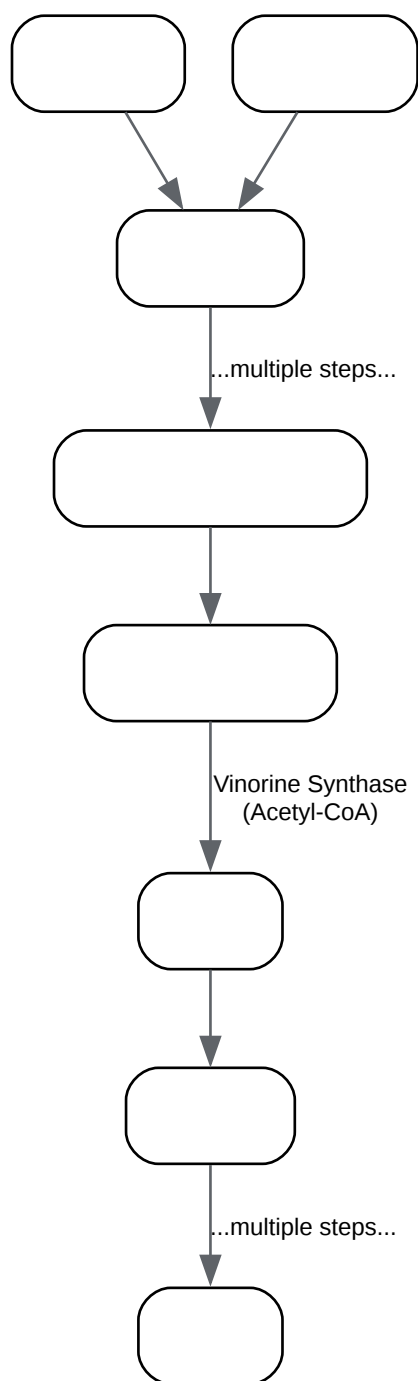
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
- The reaction is terminated, for example, by adding an equal volume of methanol or a small amount of acid.
- The mixture is centrifuged to remove precipitated protein.
- The supernatant is analyzed by reverse-phase HPLC.

HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 5 μ m, 4.6 x 250 mm)
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at a wavelength suitable for **vinorine** (e.g., 280 nm).

Signaling Pathways and Relationships

Vinorine synthase is a key enzyme in the ajmaline biosynthetic pathway, which is a branch of the larger terpenoid indole alkaloid (TIA) pathway.



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Simplified ajmaline biosynthetic pathway highlighting the role of **vinorine** synthase.

Conclusion

This technical guide provides a detailed overview of the **vinorine** synthase gene and protein. The information presented, including quantitative data and experimental protocols, serves as a

valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development. Further characterization of the kinetic properties of **vinorine** synthase and elucidation of its regulatory mechanisms will be crucial for advancing its potential applications in metabolic engineering and pharmaceutical development.

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